4-Chloroquinoline-3,5-dicarbonitrile
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Overview
Description
4-Chloroquinoline-3,5-dicarbonitrile is a quinoline derivative characterized by the presence of a chlorine atom at the 4th position and two cyano groups at the 3rd and 5th positions on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-3,5-dicarbonitrile typically involves the condensation of substituted anthranilonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone, followed by cyclization and chlorination reactions. One common method involves dissolving triphosgene in an organic solvent, adding an N, S-ketene acetal compound, and heating the mixture to 90-140°C for 2-5 hours .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinoline-3,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinoline derivatives.
Cyclization Reactions: The cyano groups can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted quinolines
- Quinoline N-oxides
- Tetrahydroquinoline derivatives
Scientific Research Applications
4-Chloroquinoline-3,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloroquinoline-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, the compound may generate reactive oxygen species, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.
Amodiaquine: Another antimalarial with a 4-aminoquinoline structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct biological activities.
Uniqueness: 4-Chloroquinoline-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C11H4ClN3 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
4-chloroquinoline-3,5-dicarbonitrile |
InChI |
InChI=1S/C11H4ClN3/c12-11-8(5-14)6-15-9-3-1-2-7(4-13)10(9)11/h1-3,6H |
InChI Key |
URTTYLVSMFTHRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC(=C2Cl)C#N)C#N |
Origin of Product |
United States |
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